Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C15H26ClN3O3S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been found to exhibit antimicrobial activities , suggesting that it may target bacterial cells.
Mode of Action
Given its antimicrobial activity , it may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
Based on its antimicrobial activity , it may interfere with bacterial metabolic pathways, leading to cell death.
Result of Action
Its antimicrobial activity suggests that it may lead to the death of bacterial cells .
Biological Activity
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, also known by its CAS number 1221792-95-5, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C15H26ClN3O3S |
Molecular Weight | 363.91 g/mol |
Melting Point | 142-144 °C |
Storage Conditions | 2-8 °C |
The compound features a spirocyclic structure that includes a thia and diaza moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing critical signaling pathways in various biological processes.
Therapeutic Applications
Research indicates that this compound may have potential applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The chloroethylamine group is known for its alkylating properties, which can interfere with DNA synthesis in rapidly dividing cells.
- Antimicrobial Properties : Some derivatives of spirocyclic compounds have shown antibacterial and antifungal activities, indicating potential for use as antimicrobial agents.
Case Studies and Research Findings
- Anticancer Screening : A study conducted on related spirocyclic compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the disruption of DNA replication processes through alkylation .
- Antimicrobial Testing : Research on similar compounds indicated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 10 µM. This suggests that this compound could be explored further for antimicrobial applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the chloroethylamine group significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Activity Type | MIC (µM) |
---|---|---|
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl} | Anticancer | Varies |
Tert-butyl 4-(sulfinylamino)-2-oxa-8-azaspiro[4.5] | Antimicrobial | 2.0 - 10 |
This comparison highlights the potential versatility of spirocyclic compounds in therapeutic contexts.
Properties
IUPAC Name |
tert-butyl 4-(2-chloroethylcarbamoyl)-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O3S/c1-14(2,3)22-13(21)18-8-4-15(5-9-18)19(10-11-23-15)12(20)17-7-6-16/h4-11H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVZGZFPADSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N(CCS2)C(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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